Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a piperidine ring, and a pyridine ring connected through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of pyridine-2-thiol with a suitable alkylating agent to form the pyridin-2-ylthio moiety.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The pyridin-2-ylthio moiety is then coupled with the piperidine ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.
Final Cyclohexene Addition: The final step involves the addition of the cyclohex-3-en-1-yl group to the intermediate, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thioether linkage and the piperidine ring are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c21-18(16-6-2-1-3-7-16)20-12-9-15(10-13-20)14-22-17-8-4-5-11-19-17/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLGIGUFGJVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.